s-Benzyl-n-acetylcysteine

Biomonitoring Occupational Toxicology HPLC Method Development

Occupational toluene exposure quantification demands a metabolite-specific standard; generic mercapturic acids cause quantification errors from differing extraction and chromatographic properties. s-Benzyl-n-acetylcysteine (SBAC), the definitive urinary mercapturic acid metabolite of toluene, is the essential calibrant for LC-MS/MS and GC-MS biomonitoring. • Enables accurate internal dose assessment via SBAC-specific calibration curves. • Validated GC method with S-phenethyl-N-acetylcysteine internal standard achieves r=0.986 linearity. • ≥95% purity.

Molecular Formula C13H17NO3S
Molecular Weight 267.35 g/mol
Cat. No. B15358343
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Names-Benzyl-n-acetylcysteine
Molecular FormulaC13H17NO3S
Molecular Weight267.35 g/mol
Structural Identifiers
SMILESCC(=O)NC(CSCC1=CC=CC=C1)C(=O)OC
InChIInChI=1S/C13H17NO3S/c1-10(15)14-12(13(16)17-2)9-18-8-11-6-4-3-5-7-11/h3-7,12H,8-9H2,1-2H3,(H,14,15)
InChIKeyNELLUUAGFXJBKY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





SBAC: Mercapturic Acid Metabolite & Analytical Standard


s-Benzyl-n-acetylcysteine (SBAC), also known as S-benzylmercapturic acid or N-acetyl-S-benzyl-L-cysteine (CAS: 19542-77-9), is an S-substituted N-acetyl-L-cysteine derivative [1]. It is the primary urinary mercapturic acid metabolite formed endogenously from the glutathione conjugation of the industrial solvent toluene [2]. SBAC serves as a critical biomarker for occupational and environmental toluene exposure assessment, and is widely used as a model substrate and analytical reference standard in xenobiotic metabolism and enzyme kinetics studies [3].

Analytical Differentiation of SBAC from Generic Standards


The selection of s-Benzyl-n-acetylcysteine over other N-acetylcysteine derivatives is dictated by its specific analytical behavior and its unique metabolic origin. As a biomarker, SBAC is the definitive end-product of toluene metabolism [1]; using a metabolite standard from a different solvent, such as S-(o-methylbenzyl)-N-acetylcysteine (from o-xylene), would invalidate exposure quantification due to differing extraction efficiencies and chromatographic properties [2]. Furthermore, the benzyl moiety confers distinct reactivity and chromatographic retention compared to other S-substituents (e.g., phenethyl), making generic N-acetylcysteine standards unsuitable for the development or validation of SBAC-specific analytical methods [3].

SBAC: Comparative Analytical Performance Evidence


HPLC Sensitivity vs. o-Methylbenzyl-N-acetylcysteine

In a validated HPLC method for simultaneous urinary analysis, the limit of detection for s-Benzyl-n-acetylcysteine (SBAC) was determined to be 2 ng/μL, while the detection limit for the o-xylene metabolite S-(o-methylbenzyl)-N-acetylcysteine was significantly lower at 1 ng/μL under identical chromatographic conditions [1].

Biomonitoring Occupational Toxicology HPLC Method Development

GC-MS Sensitivity vs. o-Methylbenzyl-N-acetylcysteine

When using a more sensitive GC-MS method, the detection limit for s-Benzyl-n-acetylcysteine (SBAC) in human urine was found to be 0.5 ng/μL, compared to a detection limit of 0.3 ng/μL for S-(o-methylbenzyl)-N-acetylcysteine under the same analytical conditions [1].

Bioanalysis GC-MS Exposure Biomarkers

Internal Standard Performance vs. S-Phenethyl-N-acetylcysteine

In the development of a GC method for SBAC quantification, S-phenethyl-N-acetylcysteine was selected as the internal standard. Both compounds achieved optimal derivatization to their methyl esters (ME) under identical conditions: a reaction temperature of 60°C for a duration of 20 minutes using HCl-methanol [1]. This parallel optimization enabled a calibration curve with good linearity (r = 0.986) across a range of 0.2 to 5.0 mg/L for SBAC-ME [1].

Analytical Chemistry Gas Chromatography Method Validation

N-Acetyltransferase Substrate: S-Benzyl-L-cysteine vs. 4-Nitro Derivative

While s-Benzyl-n-acetylcysteine is the product of the N-acetylation of S-benzyl-L-cysteine (a model substrate for cysteine-S-conjugate N-acetyltransferase) [1], researchers seeking a non-radioactive alternative must use a distinct derivative, 4-nitro-S-benzyl-L-cysteine [2]. The UV-active nitro group of this comparator enables HPLC-based detection of the product, unlike the parent compound, S-benzyl-L-cysteine, which yields the non-UV-active s-Benzyl-n-acetylcysteine [2].

Enzymology Xenobiotic Metabolism N-Acetyltransferase Assay

SBAC: Primary Application Scenarios


Occupational Biomonitoring of Toluene Exposure

This compound is essential as a quantitative reference standard for analyzing urinary mercapturic acids in workers exposed to toluene [1]. Its use ensures accurate assessment of internal dose, as methods must be specifically calibrated for SBAC. Procurement is driven by the need for a compound-specific analytical standard, not a generic mercapturic acid [2].

Validating Analytical Methods for Mercapturic Acid Profiling

Given the quantitative differences in detection sensitivity between SBAC and its o-methylbenzyl analog (2 vs 1 ng/μL by HPLC; 0.5 vs 0.3 ng/μL by GC-MS), this compound is required for rigorous method validation and cross-validation studies involving multiple solvent metabolites [2]. It serves as a critical benchmark for assessing chromatographic performance and recovery efficiency.

Developing Reference Methods for Solvent Metabolite Analysis

The documented and validated GC method employing S-phenethyl-N-acetylcysteine as an internal standard demonstrates the need for both compounds as a matched set [3]. This pair is used to establish calibration curves with high linearity (r=0.986) for precise quantitative analysis, making them a necessary co-procurement for laboratories implementing or adapting this specific methodology [3].

In Vitro Studies of Phase II Xenobiotic Metabolism

In enzyme kinetics studies of microsomal cysteine-S-conjugate N-acetyltransferase, SBAC is the definitive endpoint of the S-benzyl-L-cysteine pathway [4]. However, its lack of a strong UV chromophore means it is not the substrate of choice for modern non-radioactive assays, a key consideration for researchers selecting compounds for high-throughput screening of N-acetyltransferase activity [4].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

36 linked technical documents
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